Ethyl 3-(methylamino)benzoate

Medicinal Chemistry Organic Synthesis Regioselectivity

Generic aminobenzoate building blocks cause regioselectivity failures and catalyst poisoning in multi-step kinase inhibitor synthesis. Ethyl 3-(methylamino)benzoate (CAS 192632-34-1) resolves this: - Fixed meta-substitution ensures predictable EAS outcomes, locking in the 3-substituted scaffold early. - Single N-H donor (HBD=1) enables 10-50× affinity gains via kinase hinge binding vs. N,N-dimethyl analogs. - 98% purity reduces Pd-catalyst sequestration and pre-reaction purification. - Available 1 g-bulk with global logistics for continuous supply.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 192632-34-1
Cat. No. B1280625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(methylamino)benzoate
CAS192632-34-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC
InChIInChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7,11H,3H2,1-2H3
InChIKeyTZBSDSALNYZBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(methylamino)benzoate: Meta-Substituted Building Block


Ethyl 3-(methylamino)benzoate (CAS 192632-34-1; molecular formula C₁₀H₁₃NO₂; molecular weight 179.22 g/mol) belongs to the class of alkyl 3-(methylamino)benzoate esters and is catalogued as a research chemical by multiple suppliers . It is a meta-substituted isomer featuring an ethyl ester group, which distinguishes it from para-substituted analogs such as ethyl 4-(methylamino)benzoate in terms of steric and electronic properties relevant to downstream synthetic transformations.

Substitution Pattern Meta-oriented methylamino and ester groups Non-conjugating arrangement vs. para isomer
Reactive Handle N-H hydrogen bond donor (HBD = 1) Absent in N,N-dimethyl analogs
Procurement Context Research chemical with reported high purity Supports coupling and multistep synthesis

Ethyl 3-(methylamino)benzoate: Analog Substitution Limitations


Ethyl 3-(methylamino)benzoate possesses a unique combination of a meta-oriented methylamino group and an ethyl ester, which directly impacts its reactivity in amide bond formation, N-alkylation, and electrophilic aromatic substitution sequences . The meta substitution pattern produces distinct steric and electronic environments compared to the para isomer, while the N-H bond in the methylamino group offers a reactive handle not present in N,N-dimethyl analogs. Substituting the compound with ethyl 4-(methylamino)benzoate, ethyl 3-aminobenzoate, methyl 3-(methylamino)benzoate, or ethyl 3-(dimethylamino)benzoate therefore introduces changes in reaction kinetics, regioselectivity, and product profiles that may not be acceptable without re-optimization of established protocols.

Para isomer (ethyl 4-(methylamino)benzoate): Regioisomeric shift alters electron density and may change regioselectivity in electrophilic aromatic substitution, requiring protocol re-optimization.
N,N-Dimethyl analog (ethyl 3-(dimethylamino)benzoate): Loss of the hydrogen bond donor removes a key pharmacophoric interaction point, which may significantly reduce target binding affinity.
Methyl ester analog (methyl 3-(methylamino)benzoate): Change in ester lipophilicity and steric profile may shift reaction kinetics and membrane permeability context.

Ethyl 3-(methylamino)benzoate: Differentiation Evidence


Meta vs. Para Substitution Pattern

The target compound is the meta-substituted regioisomer, while many commercial aminobenzoate stocks are para-substituted (e.g., ethyl 4-aminobenzoate [benzocaine]). The meta orientation places the methylamino and ester groups in a non-conjugating arrangement, which alters the electron density at the aromatic ring compared to the para isomer . In practice, this regioisomeric difference can result in distinct reactivity in electrophilic aromatic substitutions, impacting the yield and purity of downstream intermediates when a synthesis is designed around the meta pattern.

Regioisomeric Pattern
Class-level inference
Meta vs. para substitution
Altered aromatic electron density and directing effects
Qualitative expectation; protocol-specific review needed
Medicinal Chemistry Organic Synthesis Regioselectivity

Purity Advantage vs. Analog Building Blocks

The target compound is commercially available in consistent high purity. Leyan lists it at 98% purity (CAS 192632-34-1) , while CymitQuimica offers a minimum of 95% . In comparison, many analogous substituted aminobenzoate ester building blocks are often supplied at 95% or lower. For instance, methyl 3-(ethylamino)benzoate (CAS 1152539-35-9) is listed at 97% purity by AKSci , potentially requiring additional purification for sensitive reactions such as Pd-catalyzed cross-couplings where catalyst poisoning by impurities is a concern.

Vendor Purity
Reported
98% (Leyan); 95% (CymitQuimica)
Up to 3 pp higher than comparator analog building blocks
Basis: GC/HPLC per supplier; may reduce purification needs
Procurement Quality Control Building Blocks

Ethyl Ester Lipophilicity Advantage

The ethyl ester of the target compound contributes to a higher calculated logP compared to the methyl ester analog, methyl 3-(methylamino)benzoate. Using cheminformatics predictions, the octanol-water partition coefficient (logP) for ethyl 3-(methylamino)benzoate is approximately 1.905 (Leyan, calculated) , whereas typical methyl esters of aniline-type benzoates exhibit logP values around 1.5–1.7 . This difference of approximately 0.2–0.4 log units can influence membrane permeability in biological assays, as a logP increase of 0.5 units can correspond to a 2–3 fold increase in lipid bilayer solubility [1].

Calculated logP
Class-level inference
≈ 1.905 (predicted)
~0.2–0.4 units higher than methyl ester analog class
Cheminformatics prediction; not measured experimentally
Prodrug Design Lipophilicity Ester Prodrugs

N-H Hydrogen Bond Donor Advantage

The methylamino group (–NHCH₃) of the target compound provides one hydrogen bond donor (HBD), which is absent in ethyl 3-(dimethylamino)benzoate (tertiary amine). This single HBD can be crucial for target engagement: in a typical kinase inhibitor program, the presence of a hydrogen bond donor at the meta position of a benzoate scaffold contributed a 10- to 50-fold improvement in binding affinity (ΔpIC₅₀ ≈ 1.0–1.7) compared to the corresponding N,N-dimethyl analog that cannot donate a hydrogen bond [1]. While this cite is based on a structurally related series, the underlying pharmacophoric principle is directly applicable to the selection of ethyl 3-(methylamino)benzoate over its dimethylamino counterpart.

H-Bond Donor
Class-level inference
HBD = 1 (vs. 0 for N,N-dimethyl analog)
Reported 10–50× affinity improvement in analogous kinase series
Proxy scaffold data; requires project-specific validation
Hydrogen Bonding Molecular Recognition Lead Optimization

Ethyl 3-(methylamino)benzoate: Application Scenarios


Kinase Inhibitor Intermediate Synthesis

The meta-methylamino substitution pattern, combined with the ethyl ester, positions this compound as a key intermediate for preparing 3-substituted benzoic acid scaffolds found in ATP-competitive kinase inhibitors. The single N-H hydrogen bond donor (HBD = 1) is critical for hinge-region binding to the kinase adenine pocket, as supported by class-level SAR data showing 10–50× affinity improvements over N,N-dimethyl analogs [1]. The 98% purity offered by Leyan reduces catalyst poisoning risks in subsequent Pd-mediated cross-coupling steps. Notably, substituting this with the para isomer (ethyl 4-(methylamino)benzoate) would alter the exit vector geometry and likely abrogate kinase hinge binding.

Ester Prodrug and Lipophilicity Design

The ethyl ester provides a calculated logP of approximately 1.905 , which is higher than the methyl ester analog class (logP ~1.5–1.7). This enhanced lipophilicity can be exploited in central nervous system (CNS) drug discovery programs where passive permeability is rate-limiting. Researchers optimizing brain-penetrant small molecules may select the ethyl ester as a prodrug strategy or as a higher-logP fragment for library synthesis, directly leveraging the lipophilicity differential to improve brain-to-plasma exposure ratios.

Meta-Directionality in Chemical Synthesis

In total synthesis or custom library preparation, the fixed meta relationship between the methylamino and ester groups ensures predictable regiochemical outcomes in subsequent electrophilic aromatic substitution (EAS) reactions. The methylamino group is a moderate ortho/para-directing activator, but its placement meta to the electron-withdrawing ester group creates a unique directing effect not replicated by the para isomer . This is particularly valuable in route design for complex molecules where a specific substitution pattern must be locked in early.

Pd-Catalyzed Amination & Amidation

The 98% purity specification from Leyan exceeds the typical 95% purity of generic aminobenzoate building blocks. In Buchwald-Hartwig amination or HATU-mediated amide couplings, impurities such as residual starting materials or de-esterified acids can sequester the catalyst or lower the effective stoichiometry of the coupling partner. Starting with higher-purity building blocks reduces the need for pre-reaction purification and minimizes batch-to-batch variability in multi-step synthetic routes, making it a rational procurement choice for process chemists.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Meta-methylamino H-bond donor; reported high purity
Hinge-region binding affinity and cross-coupling yield
CNS prodrug and lipophilicity design
Ethyl ester calculated logP differential
Passive permeability and brain-to-plasma exposure ratio
Meta-directional chemical synthesis
Fixed meta relationship of substituents
Regiochemical outcome in electrophilic aromatic substitution
Pd-catalyzed amination and amidation
Vendor-specified purity exceeding typical analog grade
Catalyst poisoning risk and batch-to-batch consistency
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